4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of quinomethanes These compounds are characterized by the presence of a cyclohexadienone moiety with a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-hydroxyacetophenone with an appropriate amine under acidic conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the imine intermediate, which subsequently undergoes cyclization to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-({[2,6-dimethyl-1-piperidinyl]amino}methylidene)cyclohexa-2,4-dien-1-one
- 2,4-Dichloro-6-({[2-thiazolylamino]methylidene})cyclohexa-2,4-dien-1-one
- 2-Methoxy-4-({[4-morpholinylamino]methylidene})cyclohexa-2,4-dien-1-one
Uniqueness
4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
89985-56-8 |
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Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
4-bromo-2-[1-(2-hydroxyphenyl)ethyliminomethyl]phenol |
InChI |
InChI=1S/C15H14BrNO2/c1-10(13-4-2-3-5-15(13)19)17-9-11-8-12(16)6-7-14(11)18/h2-10,18-19H,1H3 |
InChI Key |
SLBCYFMICPIMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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